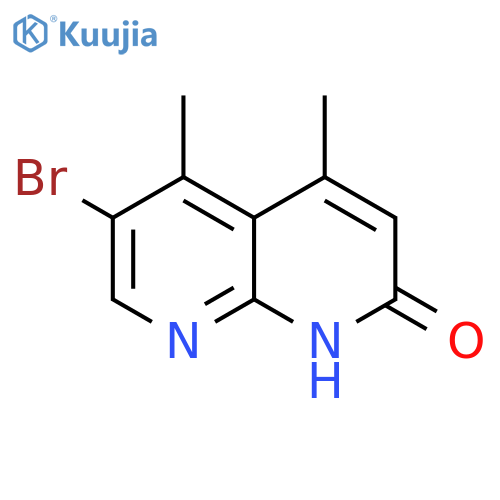Cas no 1309874-27-8 (6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one)

1309874-27-8 structure
商品名:6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one
CAS番号:1309874-27-8
MF:C10H9BrN2O
メガワット:253.095261335373
CID:5178378
6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one 化学的及び物理的性質
名前と識別子
-
- 1,8-Naphthyridin-2(1H)-one, 6-bromo-4,5-dimethyl-
- 6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one
-
- インチ: 1S/C10H9BrN2O/c1-5-3-8(14)13-10-9(5)6(2)7(11)4-12-10/h3-4H,1-2H3,(H,12,13,14)
- InChIKey: QHWKHVYHWGZHSI-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=C(C)C(Br)=CN=2)C(C)=CC1=O
6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B739450-50mg |
6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one |
1309874-27-8 | 50mg |
$ 190.00 | 2023-04-18 | ||
| TRC | B739450-500mg |
6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one |
1309874-27-8 | 500mg |
$ 1499.00 | 2023-04-18 | ||
| TRC | B739450-250mg |
6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one |
1309874-27-8 | 250mg |
$ 800.00 | 2023-09-08 |
6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one 関連文献
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
1309874-27-8 (6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one) 関連製品
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
